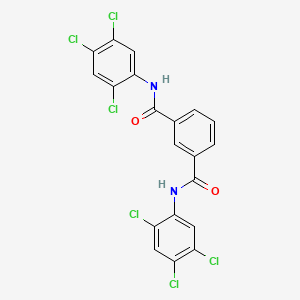
N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,5-trichlorophenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 2,4,5-trichloroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: The amide groups in the compound can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4,5-trichlorophenyl)urea
- N,N’-bis(2,4,5-trichlorophenyl)thiourea
- N,N’-bis(2,4,5-trichlorophenyl)benzene-1,4-dicarboxamide
Uniqueness
N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two amide groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C20H10Cl6N2O2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H10Cl6N2O2/c21-11-5-15(25)17(7-13(11)23)27-19(29)9-2-1-3-10(4-9)20(30)28-18-8-14(24)12(22)6-16(18)26/h1-8H,(H,27,29)(H,28,30) |
InChI Key |
CMYNMCXCBXEEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Azepan-1-ylcarbonyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15042902.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042914.png)
![4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B15042920.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15042928.png)
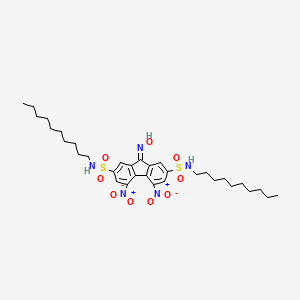
![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B15042935.png)
![(5Z)-3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042939.png)
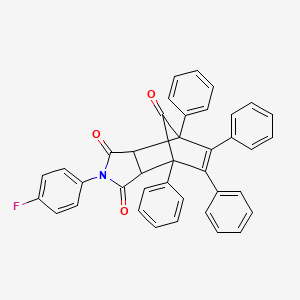
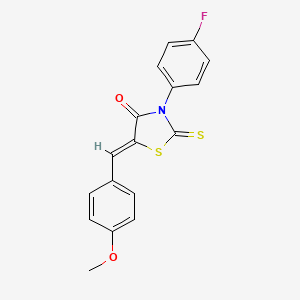
![N'-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B15042944.png)
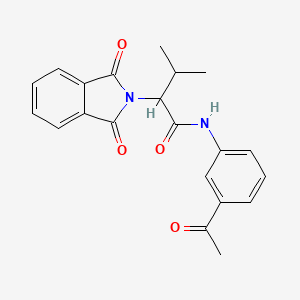
![Butyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15042953.png)
![4-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15042961.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042976.png)
